REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]2[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1.C1(C2CCC(=O)CC2)C=CC=CC=1.[CH3:30][NH:31][CH3:32]>>[CH3:30][N:31]([CH3:32])[C:12](=[O:13])[C:11]1[CH:15]=[CH:16][C:8]([CH:5]2[CH2:6][CH2:7][C:2](=[O:1])[CH2:3][CH2:4]2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
130.7 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC(CC1)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
130.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CCC(CC1)=O
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Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 hours at 0 to 5°
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C1=CC=C(C=C1)C1CCC(CC1)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125.2 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |